Irestatin 9389

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’irestatine 9389 est un composé chimique connu pour son rôle d’inhibiteur de l’enzyme 1 nécessitant de l’inositol (IRE1). L’IRE1 est un acteur clé de la réponse aux protéines non repliées (UPR), une réponse au stress cellulaire liée au réticulum endoplasmique. L’irestatine 9389 a été étudiée pour ses applications thérapeutiques potentielles dans diverses maladies, notamment l’athérosclérose et l’insuffisance rénale aiguë .

Méthodes De Préparation

La préparation de l’irestatine 9389 implique des voies de synthèse spécifiques et des conditions de réaction. Selon les informations disponibles, l’irestatine 9389 est préparée en suivant les instructions du fabricant. Par exemple, Axon Medchem fournit des directives détaillées pour la préparation de l’irestatine 9389 . Les voies de synthèse exactes et les méthodes de production industrielle ne sont pas explicitement détaillées dans la littérature disponible.

Analyse Des Réactions Chimiques

L’irestatine 9389 subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Les réactifs et les conditions courants utilisés dans ces réactions ne sont pas explicitement mentionnés dans les sources disponibles. On sait que l’irestatine 9389 peut inhiber la voie IRE1, qui implique la phosphorylation de la kinase N-terminale de C-jun (JNK) et l’activation de la voie du transducteur de signal et de l’activateur de la transcription 3 (STAT3) . Les principaux produits formés à partir de ces réactions ne sont pas explicitement détaillés dans la littérature disponible.

Applications de la recherche scientifique

L’irestatine 9389 a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie. En médecine, elle a été étudiée pour ses effets thérapeutiques potentiels dans le traitement de l’athérosclérose et de l’insuffisance rénale aiguë . En biologie, elle est utilisée pour étudier la réponse aux protéines non repliées et son rôle dans les réponses au stress cellulaire . En chimie, elle sert d’outil pour étudier les mécanismes d’inhibition enzymatique et de repliement des protéines. Ses applications industrielles ne sont pas explicitement détaillées dans la littérature disponible.

Applications De Recherche Scientifique

Irestatin 9389 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it has been studied for its potential therapeutic effects in treating atherosclerosis and acute kidney injury . In biology, it is used to study the unfolded protein response and its role in cellular stress responses . In chemistry, it serves as a tool to investigate the mechanisms of enzyme inhibition and protein folding. Its industrial applications are not explicitly detailed in the available literature.

Mécanisme D'action

Le mécanisme d’action de l’irestatine 9389 implique l’inhibition de la voie IRE1. L’IRE1 est une protéine sensorielles qui régule l’inflammation en favorisant la phosphorylation de la kinase N-terminale de C-jun (JNK). L’irestatine 9389 inhibe cette voie, réduisant ainsi l’inflammation et empêchant l’activation de la voie STAT3 et la production de matrice extracellulaire (ECM) dans les glomérules . Cette inhibition contribue à atténuer la progression de maladies telles que l’athérosclérose et l’insuffisance rénale aiguë.

Comparaison Avec Des Composés Similaires

L’irestatine 9389 est unique en son genre par son inhibition spécifique de la voie IRE1. Des composés similaires incluent l’acide ursodeoxycholique, la quercétine, 4μ8C, STF-083010, AMG-18 et SP600125 . Ces composés ciblent également la voie IRE1, mais ils peuvent avoir des mécanismes d’action et des applications thérapeutiques différents. Par exemple, la quercétine est connue pour ses propriétés antioxydantes, tandis que STF-083010 est un autre inhibiteur de l’IRE1 ayant des applications thérapeutiques potentielles dans le traitement du cancer .

Propriétés

IUPAC Name |

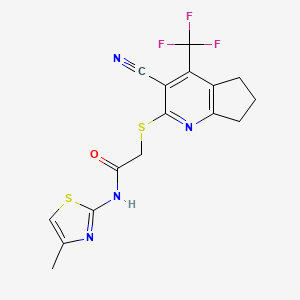

2-[[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N4OS2/c1-8-6-26-15(21-8)23-12(24)7-25-14-10(5-20)13(16(17,18)19)9-3-2-4-11(9)22-14/h6H,2-4,7H2,1H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPKODFAFXMGNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NC3=C(CCC3)C(=C2C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.